REACTION_CXSMILES
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I[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1.[CH3:14][Si:15]([C:18]#[CH:19])([CH3:17])[CH3:16]>>[CH3:14][Si:15]([C:18]#[C:19][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1)([CH3:17])[CH3:16]
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Name
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|
Quantity
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250 mg
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Type
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reactant
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Smiles
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IC1=CC=C(C=C1)CCC(=O)OC
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Name
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|
Quantity
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0.22 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)C#C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After filtration through Celite
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Type
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CUSTOM
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Details
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the product was obtained as a brown oil
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Type
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CUSTOM
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Details
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used without purification in the next step
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Name
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|
Type
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product
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Smiles
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C[Si](C)(C)C#CC1=CC=C(C=C1)CCC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |